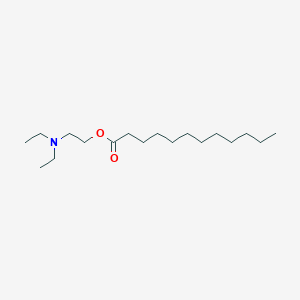

2-(Diethylamino)ethyl laurate

Description

2-(Diethylamino)ethyl laurate (CAS 16070-12-5) is an ester derivative synthesized from lauric acid (a C12 saturated fatty acid) and diethylaminoethanol. The compound features a hydrophobic laurate chain and a cationic diethylamino group, which confers amphiphilic properties. This dual functionality makes it valuable in applications such as surfactants, emulsifiers, and pharmaceutical excipients, where pH-dependent solubility and interfacial activity are critical .

Properties

CAS No. |

16070-12-5 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl dodecanoate |

InChI |

InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3 |

InChI Key |

UNWMSJSGBWRHNY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCN(CC)CC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN(CC)CC |

Other CAS No. |

16070-12-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in 2-(diethylamino)ethyl laurate undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl or H₂SO₄, aqueous medium, reflux.

-

Products : Lauric acid + 2-(diethylamino)ethanol hydrochloride .

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH/KOH, aqueous ethanol.

-

Application : Used to quantify ester content via titration .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals the following stability profile:

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 375.9°C at 760 mmHg | |

| Flash Point | 101.1°C (closed cup) | |

| Vapor Pressure | 7.55 × 10⁻⁶ mmHg at 25°C | |

| Decomposition | Above 176–178°C (exothermic breakdown) |

At elevated temperatures (>170°C), the compound decomposes into lauric acid derivatives and volatile amines, releasing CO₂ and water .

Reactivity of the Tertiary Amine Group

The diethylamino group participates in reactions typical of tertiary amines:

Salt Formation

-

Reacts with HCl or other acids to form water-soluble ammonium salts :

-

These salts are used in surfactants and drug delivery systems .

Oxidation

Complexation

-

Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the lone electron pair on nitrogen .

Stability in Formulations

| Condition | Stability Outcome |

|---|---|

| Aqueous Solutions (pH 3–7) | Stable for >6 months at 25°C |

| UV Exposure | Gradual degradation (photooxidation) |

| Oxidizing Agents | Rapid decomposition (radical chain reactions) |

The compound’s logP of 4.79 indicates high lipophilicity, making it suitable for lipid-based drug delivery systems .

Key Research Findings

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₈H₃₇NO₂

- Structure: Combines a lauroyl group (C₁₁H₂₃COO−) with a 2-(diethylamino)ethyl moiety.

- Solubility : Lipophilic in neutral conditions; protonation of the tertiary amine group enhances water solubility in acidic environments.

Comparative Analysis with Structurally Similar Compounds

Diethylaminoethyl Stearate (CAS 3179-81-5)

Structural Differences :

- Replaces the C12 laurate chain with a C18 stearate group.

- Molecular Formula: C₂₄H₄₉NO₂ .

Functional Implications :

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl Laurate (PEG-4 Laurate, CAS 10108-24-4)

Structural Differences :

Functional Implications :

2-Methoxyethyl Laurate (CAS 6309-52-0)

Structural Differences :

Functional Implications :

Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)

Structural Differences :

- Replaces the laurate chain with a phenylacetate group.

- Molecular Formula: C₁₄H₂₁NO₂ .

Functional Implications :

- Aromatic Hydrophobicity : The phenyl group enhances membrane permeability, relevant in prodrug design.

- Limited Amphiphilicity: Primarily used in organic synthesis rather than surfactant applications .

Data Table: Comparative Properties

| Compound | CAS | Molecular Formula | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-(Diethylamino)ethyl laurate | 16070-12-5 | C₁₈H₃₇NO₂ | Diethylamino, laurate | pH-dependent | Surfactants, drug delivery |

| Diethylaminoethyl stearate | 3179-81-5 | C₂₄H₄₉NO₂ | Diethylamino, stearate | Lipophilic | Cosmetics, sustained release |

| PEG-4 laurate | 10108-24-4 | C₂₀H₄₀O₆ | PEG-4, laurate | Water-soluble | Nanoemulsions, biologics |

| 2-Methoxyethyl laurate | 6309-52-0 | C₁₅H₃₀O₃ | Methoxy, laurate | Moderate | Lubricants, plasticizers |

| Ethyl 2-(diethylamino)-2-phenylacetate | 2059944-97-5 | C₁₄H₂₁NO₂ | Phenyl, diethylamino | Organic solvents | Organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.